molecular formula C26H43NO5 B160797 2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid CAS No. 360-65-6

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Cat. No.: B160797
CAS No.: 360-65-6
M. Wt: 449.6 g/mol
InChI Key: WVULKSPCQVQLCU-KGKQKDBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycodeoxycholic acid is a bile acid derived from the conjugation of deoxycholic acid with glycine. It is a significant component of bile, which plays a crucial role in the digestion and absorption of fats in the small intestine. Glycodeoxycholic acid acts as a detergent to solubilize fats for absorption and is itself absorbed in the process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycodeoxycholic acid can be synthesized through the conjugation of deoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with glycine under mild conditions. The process may involve the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, glycodeoxycholic acid is produced through a similar conjugation process, but on a larger scale. The production involves the extraction of deoxycholic acid from bile, followed by its chemical conjugation with glycine. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Glycodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various bile acid derivatives with modified functional groups, which can have different biological activities and properties .

Scientific Research Applications

Glycodeoxycholic acid has several scientific research applications, including:

    Chemistry: It is used as a model compound to study bile acid chemistry and reactions.

    Biology: It plays a role in studying the metabolism and function of bile acids in biological systems.

    Medicine: It is used in research related to liver diseases, cholesterol metabolism, and gastrointestinal disorders.

    Industry: It is used in the formulation of pharmaceuticals and as a biochemical reagent .

Mechanism of Action

Glycodeoxycholic acid exerts its effects by acting as a detergent to solubilize fats for absorption in the small intestine. It activates specific receptors such as the Takeda G protein-coupled receptor 5 and the Farnesoid X receptor, which play roles in lipid, glucose, and energy metabolism. These receptors promote the production of endocrine-acting fibroblast growth factor 19, which regulates bile acid synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycodeoxycholic acid is unique due to its specific conjugation with glycine and its role in the metabolism and absorption of fats. Its ability to activate specific receptors and regulate metabolic pathways distinguishes it from other bile acids .

Properties

CAS No.

360-65-6

Molecular Formula

C26H43NO5

Molecular Weight

449.6 g/mol

IUPAC Name

2-[4-[(10S,13R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid

InChI

InChI=1S/C26H43NO5/c1-15(4-9-23(30)27-14-24(31)32)19-7-8-20-18-6-5-16-12-17(28)10-11-25(16,2)21(18)13-22(29)26(19,20)3/h15-22,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15?,16?,17?,18?,19?,20?,21?,22?,25-,26+/m0/s1

InChI Key

WVULKSPCQVQLCU-KGKQKDBXSA-N

SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2[C@@]1(C(CC3C2CCC4[C@@]3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Appearance

Powder

physical_description

Solid

Pictograms

Irritant

solubility

0.0027 mg/mL

Synonyms

Acid, Glycodeoxycholic
Deoxycholate, Glycine
Deoxycholylglycine
Glycine Deoxycholate
Glycodeoxycholate
Glycodeoxycholic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.